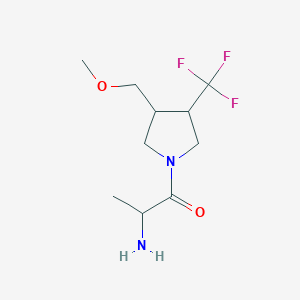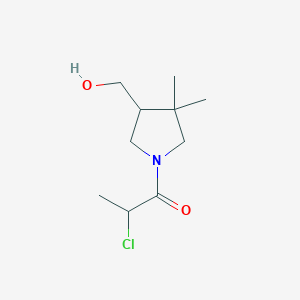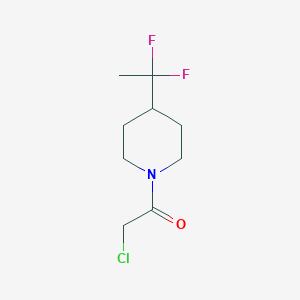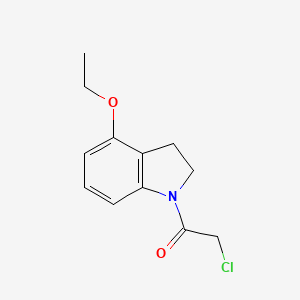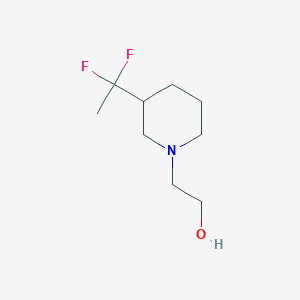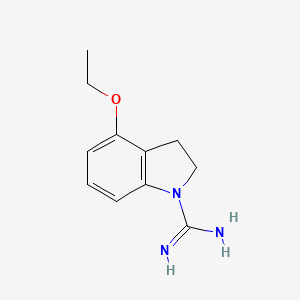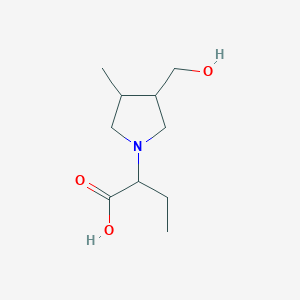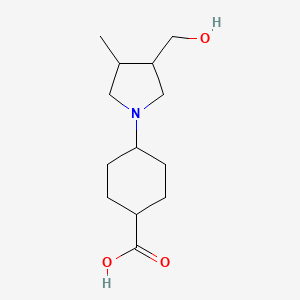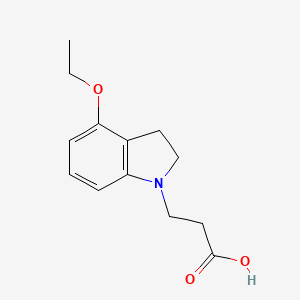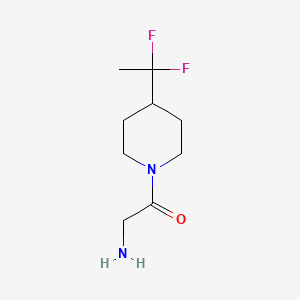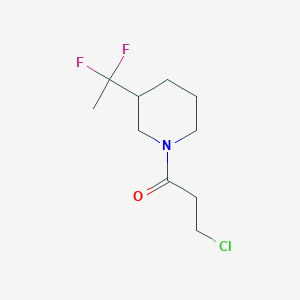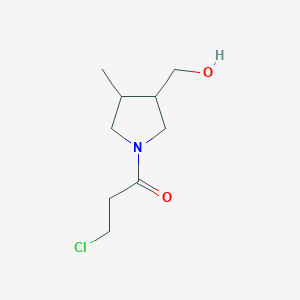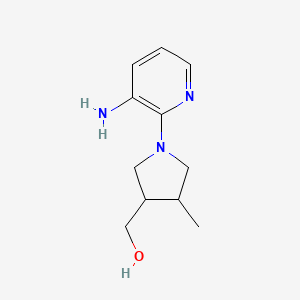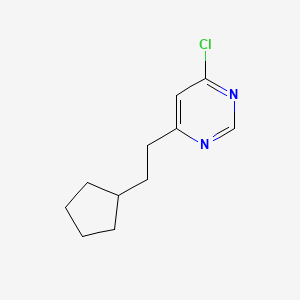
4-Chloro-6-(2-cyclopentylethyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(2-cyclopentylethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular formula of this compound is C11H15ClN2. It is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Applications De Recherche Scientifique
Structural Studies and Molecular Interactions
- Pyrimidines, including those with substitutions similar to "4-Chloro-6-(2-cyclopentylethyl)pyrimidine," are crucial in biology and medicine, forming part of DNA bases. The molecular recognition processes involving hydrogen bonding are essential for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. Studies on different tautomeric forms of pyrimidine cations in salts highlight the significance of structural variations and molecular interactions in determining the properties and applications of these compounds (Rajam et al., 2017).
Synthesis and Characterization
- The synthesis of 4-chloro-6-substituted phenyl pyrimidines, which share a core structure with several important enzyme inhibitors, demonstrates the versatility of pyrimidine derivatives in medicinal chemistry. These compounds are synthesized without the need for special catalysts, showcasing the accessibility of such pyrimidine-based intermediates for further drug development (Németh et al., 2010).
Nonlinear Optical Properties
- Pyrimidine rings, due to their presence in DNA and RNA, are significant in nature and have found promising applications in medicine and nonlinear optics (NLO) fields. The study of phenyl pyrimidine derivatives for NLO properties underscores the potential of pyrimidine-based compounds in optoelectronic applications (Hussain et al., 2020).
Antimicrobial Activity
- Some pyrimidine derivatives, including those synthesized from 4,6-diamino-1H-pyrimidine-2-thione, have shown promising antimicrobial activity. This highlights the potential of pyrimidine-based compounds in the development of new antimicrobial agents (Sayed et al., 2006).
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been recognized as inhibitors of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives are known to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, particularly those involved in inflammation .
Pharmacokinetics
Pyrimidine derivatives are generally known for their diverse pharmacokinetic properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anti-inflammatory effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
4-chloro-6-(2-cyclopentylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJYJPWKTXIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


